molecular formula C9H5FO2 B14051763 5-Fluoro-1H-indene-1,3(2H)-dione CAS No. 54746-57-5

5-Fluoro-1H-indene-1,3(2H)-dione

Cat. No.: B14051763
CAS No.: 54746-57-5
M. Wt: 164.13 g/mol
InChI Key: OTNMXNJAYRIKQO-UHFFFAOYSA-N
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Description

5-Fluoro-1H-indene-1,3(2H)-dione: is a fluorinated derivative of indene, characterized by the presence of a fluorine atom at the 5-position and a dione functional group at the 1,3-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1H-indene-1,3(2H)-dione typically involves the fluorination of indene derivatives. One common method is the electrophilic fluorination of 1H-indene-1,3(2H)-dione using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under mild conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of environmentally friendly fluorinating agents and solvents is also a consideration in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex fluorinated derivatives.

    Reduction: Reduction reactions can convert the dione functional group to diols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, 5-Fluoro-1H-indene-1,3(2H)-dione serves as a building block for the synthesis of more complex fluorinated compounds

Biology

The compound is used in the development of fluorinated analogs of biologically active molecules. These analogs often exhibit improved pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential as a precursor to fluorinated pharmaceuticals. Fluorine atoms can significantly influence the biological activity of drugs, making this compound valuable in drug discovery and development.

Industry

In the material science industry, this compound is used to produce fluorinated polymers and materials with unique properties such as increased thermal stability, chemical resistance, and hydrophobicity.

Mechanism of Action

The mechanism of action of 5-Fluoro-1H-indene-1,3(2H)-dione involves its interaction with molecular targets through the fluorine atom and the dione functional group. The fluorine atom can form strong hydrogen bonds and interact with enzyme active sites, while the dione group can participate in redox reactions and covalent bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroindene: Lacks the dione functional group, making it less reactive in certain chemical reactions.

    1H-Indene-1,3(2H)-dione: Lacks the fluorine atom, resulting in different chemical and biological properties.

    5-Chloro-1H-indene-1,3(2H)-dione: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

Uniqueness

5-Fluoro-1H-indene-1,3(2H)-dione is unique due to the presence of both the fluorine atom and the dione functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

54746-57-5

Molecular Formula

C9H5FO2

Molecular Weight

164.13 g/mol

IUPAC Name

5-fluoroindene-1,3-dione

InChI

InChI=1S/C9H5FO2/c10-5-1-2-6-7(3-5)9(12)4-8(6)11/h1-3H,4H2

InChI Key

OTNMXNJAYRIKQO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C1=O)C=C(C=C2)F

Origin of Product

United States

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